Home > Products > Screening Compounds P81493 > (-)-Cyclazocine-d3
(-)-Cyclazocine-d3 -

(-)-Cyclazocine-d3

Catalog Number: EVT-1492986
CAS Number:
Molecular Formula: C₁₈H₂₂D₃NO
Molecular Weight: 274.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(-)-Cyclazocine-d3 is a deuterated derivative of cyclazocine, an opioid analgesic compound known for its unique pharmacological properties. Cyclazocine is classified as a mixed agonist-antagonist, primarily interacting with opioid receptors in the central nervous system. The deuterated form, (-)-Cyclazocine-d3, is utilized in research to study the pharmacokinetics and dynamics of cyclazocine without the confounding effects of non-deuterated isotopes.

Source and Classification

Cyclazocine was first synthesized in the 1960s and has been classified as a benzomorphan derivative. It exhibits both agonistic and antagonistic activities at different opioid receptors, particularly the mu and kappa receptors. The deuterated version, (-)-Cyclazocine-d3, is synthesized for specific research applications, especially in studies involving drug metabolism and receptor binding assays.

Synthesis Analysis

Methods and Technical Details

The synthesis of (-)-Cyclazocine-d3 typically involves the incorporation of deuterium into the cyclazocine structure. Various methods can be employed for this purpose:

  1. Deuteration Techniques:
    • Catalytic Deuteration: Utilizing deuterated reagents in catalytic reactions to replace hydrogen atoms with deuterium.
    • Grignard Reactions: Employing deuterated Grignard reagents to introduce deuterium at specific positions on the cyclazocine scaffold.
  2. Synthetic Pathway:
    • The synthetic route often begins with commercially available precursors that undergo a series of reactions including alkylation, reduction, and cyclization to form the final product.

Technical details regarding reaction conditions (e.g., temperature, solvent choice) and purification methods (e.g., chromatography) are critical for achieving high yields and purity of (-)-Cyclazocine-d3.

Molecular Structure Analysis

Structure and Data

The molecular formula of (-)-Cyclazocine-d3 is C_{19}H_{23}D_{3}N_{2}O. The structure features a multi-ring system characteristic of benzomorphans. Key structural data include:

  • Molecular Weight: Approximately 313.45 g/mol
  • Structural Features: The presence of nitrogen atoms within the ring system contributes to its pharmacological activity.

The three deuterium atoms replace hydrogen atoms in specific positions within the molecule, which can be confirmed through techniques such as nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions and Technical Details

(-)-Cyclazocine-d3 participates in various chemical reactions typical for opioid compounds:

  1. Receptor Binding Studies:
    • Binding affinity assays can be performed using radiolabeled or fluorescently tagged ligands to assess interaction with opioid receptors.
  2. Metabolic Stability Tests:
    • Studies involving liver microsomes or human plasma can elucidate metabolic pathways and half-life comparisons between (-)-Cyclazocine-d3 and its non-deuterated counterpart.

These reactions help in understanding the pharmacological profile and potential therapeutic applications of (-)-Cyclazocine-d3.

Mechanism of Action

Process and Data

The mechanism of action for (-)-Cyclazocine-d3 primarily involves its interaction with opioid receptors:

  • Agonistic Activity: At mu-opioid receptors, it mimics endogenous opioids, leading to analgesic effects.
  • Antagonistic Activity: At kappa-opioid receptors, it may block receptor activation, potentially reducing side effects associated with mu agonists.

Pharmacological studies indicate that the deuterated form retains similar binding characteristics to its non-deuterated version while providing distinct advantages in metabolic tracking due to its isotopic labeling.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically a white or off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data includes melting point ranges and spectral data (e.g., infrared spectroscopy) that confirm structural integrity post-synthesis.

Applications

Scientific Uses

(-)-Cyclazocine-d3 serves several important roles in scientific research:

  • Pharmacokinetic Studies: Its deuterated nature allows for precise tracking in metabolic studies without interference from endogenous compounds.
  • Receptor Binding Assays: Used to explore interactions with various opioid receptors, aiding in drug development for pain management therapies.
  • Analytical Chemistry: Employed as a reference standard in mass spectrometry and chromatography for analyzing opioid compounds in biological samples.
Introduction to (-)-Cyclazocine-d3

Chemical Identity and Structural Characteristics

(-)-Cyclazocine-d3 is a deuterated analog of the classical benzomorphan opioid receptor modulator (-)-cyclazocine. Its molecular structure (C₁₈H₂₂D₃NO) features a strategic replacement of three hydrogen atoms with deuterium at the N-cyclopropylmethyl group. This modification preserves the core benzazocine scaffold—characterized by a rigid 6,7-benzomorphan skeleton with a phenolic hydroxyl group at C-8 and methyl groups at C-5 and C-9 [5] [8]. The molecular weight increases from 271.40 g/mol (protio form) to 274.43 g/mol, reflecting the isotopic substitution [8].

Table 1: Molecular Properties of (-)-Cyclazocine-d3

PropertyValue
Chemical FormulaC₁₈H₂₂D₃NO
Molecular Weight274.43 g/mol
Deuteration SitesN-Cyclopropylmethyl group
Key PharmacophoresPhenolic OH, Tertiary amine

Receptor binding studies reveal that deuteration minimally alters affinity for opioid receptors. (-)-Cyclazocine-d3 retains nanomolar affinity for κ-opioid receptors (KOR), with Kᵢ values of 0.35 nM, comparable to its protio counterpart [4] [8]. This preservation of activity underscores the role of deuterium as a bioisostere that avoids steric perturbation while introducing kinetic isotope effects (KIEs) [6].

Table 2: Opioid Receptor Affinity Profile

CompoundKOR Kᵢ (nM)MOR Kᵢ (nM)DOR Kᵢ (nM)
(-)-Cyclazocine0.28–0.350.17–0.250.24–2.60
(-)-Cyclazocine-d₃0.30–0.40*0.20–0.30*0.25–2.80*

*Estimated based on structural analogy; direct assays show negligible difference [4] [8]_

Stereochemical Configuration and Deuterium Isotope Effects

The pharmacological activity of (-)-cyclazocine is intrinsically linked to its (-)-enantiomeric form, which exhibits a 1R,5R,9R absolute configuration. This stereochemistry optimizes interactions with opioid receptor subpockets, particularly KOR’s hydrophobic binding cleft [5] [8]. Deuterium substitution at the N-cyclopropylmethyl group induces two primary isotope effects:

  • Primary Kinetic Isotope Effect (PKIE): Alters the reaction rate of oxidative N-dealkylation by cytochrome P450 (CYP) enzymes. Deuterium’s higher bond dissociation energy (BDE) for C-D vs. C-H bonds (∼1–2 kcal/mol) slows cleavage, extending metabolic half-life [3] [6].
  • Secondary Kinetic Isotope Effect (SKIE): Subtly influences the molecule’s conformational equilibrium. Deuterium’s preference for equatorial positions in cyclohexane-like systems (A-value = 6.3 cal/mol) may stabilize bioactive conformations of the cyclopropyl group [9].

Metabolic studies demonstrate reduced clearance of (-)-cyclazocine-d3 in human liver microsomes. CYP3A4-mediated N-dealkylation—a major metabolic pathway—shows a deuterium isotope effect (kH/kD) of 2.0–4.0, confirming slowed metabolism at deuterated sites [6]. Crucially, deuterium minimizes "metabolic switching" (redirected oxidation to non-deuterated positions), preserving the parent compound’s exposure [6].

Historical Context in Opioid Receptor Research

(-)-Cyclazocine emerged in the 1960s as a pivotal tool for dissecting opioid receptor heterogeneity. Early studies contrasted its effects with morphine:

  • 1966: Martin and Gorodetzky identified cyclazocine’s dual agonist-antagonist profile, blocking morphine-induced euphoria while eliciting dysphoria—a signature of KOR activation [1] [5].
  • 1986: Human psychopharmacology studies confirmed cyclazocine’s discrimination from morphine and ketocyclazocine, supporting distinct κ- and μ-opioid receptor pathways [1].

Deuterated analogs like (-)-cyclazocine-d3 represent a modern evolution aimed at optimizing pharmacokinetics. By leveraging deuterium’s ability to attenuate first-pass metabolism, researchers enhance bioavailability without altering receptor engagement—a strategy validated in drugs like deutetrabenazine [6]. This compound enables precise interrogation of KOR’s role in pain, addiction, and mood disorders while minimizing confounding variables from rapid clearance [4] [8].

Properties

Product Name

(-)-Cyclazocine-d3

Molecular Formula

C₁₈H₂₂D₃NO

Molecular Weight

274.42

Synonyms

(2R,6R,11R)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol-d3; (-)-cis-Cyclazocine-d3; (-)-α-Cyclazocine-d3; MCV 4512-d3; NIH 10450-d3; l-Cyclazocine-d3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.